1-methoxy-2-(methylsulfanyl)ethane
Description
Contextualization within Organo-Sulfur and Organo-Oxygen Chemistry
1-methoxy-2-(methylsulfanyl)ethane incorporates both an ether (organo-oxygen) and a thioether (organo-sulfur) functional group. masterorganicchemistry.com This dual functionality places it at the intersection of two major branches of organic chemistry. Organo-sulfur compounds are known for the diverse reactivity of the sulfur atom, which can exist in various oxidation states and participate in a wide range of transformations. masterorganicchemistry.com Thioethers, or sulfides, are key structural motifs in numerous natural products and are valued for the nucleophilicity of the sulfur atom. masterorganicchemistry.com
Similarly, organo-oxygen compounds, particularly ethers, are widespread. masterorganicchemistry.com The methoxy (B1213986) group in the target molecule introduces polarity and the potential for hydrogen bonding with protic solvents. masterorganicchemistry.com The interplay between the ether and thioether functionalities in this compound could lead to interesting and potentially unique chemical properties, such as chelation effects or modified reactivity at either the sulfur or the carbon atoms adjacent to the heteroatoms. However, without dedicated studies, this remains speculative.
Significance in Contemporary Organic Synthesis and Mechanistic Studies
Currently, there is no documented significance of this compound in contemporary organic synthesis or mechanistic studies. General methods for the synthesis of thioethers often involve the reaction of a thiol with an alkyl halide or the coupling of alcohols with thiols under various catalytic conditions. researchgate.netnih.govnih.gov It is plausible that this compound could be synthesized via such established routes, for instance, by reacting 2-methoxyethanol (B45455) with a methylthiolating agent or by the reaction of sodium methanethiolate (B1210775) with 2-methoxyethyl halide. However, specific procedures for its preparation are not reported in the scientific literature.
In mechanistic studies, compounds with multiple functional groups are often used to probe reaction pathways, selectivity, and the influence of neighboring groups. The relative reactivity of the ether and thioether moieties in this compound towards various reagents (e.g., electrophiles, oxidants, or bases) could provide valuable insights. For example, studies on the oxidation of the thioether in the presence of the ether, or the cleavage of the ether bond without affecting the thioether, would be of mechanistic interest. Unfortunately, no such studies have been published.
Delimitation of Research Scope and Theoretical Frameworks
The scope of research on this compound is, at present, undefined due to the lack of published work. Future research could encompass a wide range of topics, from the development of efficient synthetic routes to the exploration of its coordination chemistry and its utility as a building block in the synthesis of more complex molecules.
Theoretical frameworks, such as density functional theory (DFT), could be employed to predict the compound's structural and electronic properties, including bond lengths, bond angles, conformational preferences, and the distribution of electron density. acs.org Such computational studies could offer initial predictions about its reactivity and spectroscopic characteristics, guiding future experimental work. However, no such theoretical studies on this compound have been reported to date.
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 35332-09-3 | sigmaaldrich.comchemspider.com |
| Molecular Formula | C4H10OS | chemspider.com |
| Molecular Weight | 106.19 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Liquid | nih.gov |
Properties
CAS No. |
35332-09-3 |
|---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.19 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfanylethane |
InChI |
InChI=1S/C4H10OS/c1-5-3-4-6-2/h3-4H2,1-2H3 |
InChI Key |
FIUYYKGOPZCCRI-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Methoxy 2 Methylsulfanyl Ethane and Its Analogues
Refined Nucleophilic Substitution Strategies for Thioether Formationnih.govacsgcipr.org
The creation of the thioether bond is a cornerstone of synthesizing 1-methoxy-2-(methylsulfanyl)ethane. Nucleophilic substitution, particularly the S_N2 reaction, remains a fundamental approach where a sulfur-based nucleophile displaces a leaving group on an electrophilic carbon center. acsgcipr.orgyoutube.com The most common methods involve the reaction of a thiol or its corresponding thiolate with an alkyl halide. youtube.com The success of these reactions hinges on the careful optimization of conditions to maximize yield and selectivity.
Optimization of Reaction Conditions for Enhanced Selectivity
The selectivity of thioether synthesis via nucleophilic substitution is highly dependent on a variety of factors, including the choice of base, solvent, and catalyst. The reaction between a thiol and an alkyl halide is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the S_N2 mechanism. youtube.comnumberanalytics.com The selection of a base is critical for deprotonating the thiol to form the more nucleophilic thiolate anion without promoting side reactions like elimination, especially with secondary and tertiary alkyl halides. youtube.com
Modern approaches have sought to improve upon these classic conditions. For instance, the use of isothiouronium salts as versatile deoxasulfenylating agents allows for the synthesis of thioethers from alcohols in a simple, scalable, and thiol-free protocol. researchgate.net This method avoids the use of malodorous and easily oxidized thiols. Another strategy involves the use of Bunte salts (S-alkyl or S-aryl thiosulfates) which react with Grignard reagents to produce thioethers, also circumventing the need for thiol starting materials. organic-chemistry.org
Catalysis plays a significant role in enhancing selectivity. Nickel-catalyzed cross-coupling reactions between alkyl halides and arylthiosilanes have demonstrated excellent chemoselectivity and functional group tolerance, making them suitable for complex molecule synthesis. organic-chemistry.org Similarly, visible-light photoredox catalysis has been employed for the anti-Markovnikov hydrothiolation of olefins, where the choice of photocatalyst and a co-catalytic oxidant can be crucial for efficient generation of the key thiyl radical intermediate. organic-chemistry.org The interplay between reaction components is key to controlling selectivity, as demonstrated in thiol-yne click reactions where visible light-induced associative electron upconversion can dictate the reaction outcome. researchgate.net
Table 1: Optimization Parameters in Thioether Synthesis
| Parameter | Influence on Reaction | Example/Finding | Citation |
|---|---|---|---|
| Solvent | Affects reaction rate and mechanism (S_N2 vs. S_N1). Polar aprotic solvents favor S_N2. | Polar aprotic solvents like acetonitrile (B52724) or acetone are preferred for S_N2 synthesis of thioethers from primary alkyl halides. | youtube.com |
| Base | Deprotonates thiol to form the more reactive thiolate anion. Choice of base can influence elimination side reactions. | Using a strong base like NaOH with a thiol generates the thiolate for subsequent alkylation. | youtube.com |
| Catalyst | Enables alternative reaction pathways, improves selectivity, and allows for milder conditions. | A Nickel catalyst allows for the C-S reductive cross-coupling of alkyl halides with arylthiosilanes, showing high chemoselectivity. | organic-chemistry.org |
| Sulfur Source | Can avoid the use of volatile and malodorous thiols. | Isothiouronium salts can be used as thiol-free reagents for the synthesis of thioethers from alcohols. | researchgate.net |
| Light Irradiation | Enables photoredox catalytic cycles for radical-based transformations. | Visible-light photoredox catalysis with a Ru*(bpz)32+ catalyst enables anti-Markovnikov hydrothiolation of olefins. | organic-chemistry.org |
Stereocontrol in Chiral Auxiliary-Assisted Syntheses
Achieving stereocontrol in the synthesis of chiral thioethers is a significant challenge, partly due to the high nucleophilicity of thiols which can lead to uncatalyzed background reactions that erode enantioselectivity. nih.gov One established strategy to control stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
A more advanced approach involves the use of chiral catalysts. For example, novel rhodium-NHC complexes derived from camphor (B46023) and functionalized with hemilabile thioether groups have been developed for the asymmetric ring-opening of N-protected azabicyclic and oxabicyclic alkenes. acs.org These catalysts achieve high yields and excellent enantioselectivities (up to 95:5 e.r.). acs.org DFT calculations have provided insight into the hemilabile behavior of the thioether group in the ligand, which is crucial for the catalytic cycle and stereochemical outcome. acs.org In these systems, optimization of the ligand structure, such as the inclusion of a bulky adamantane (B196018) thioether group, was found to significantly enhance both reactivity and enantioselectivity. acs.org
Enzymes also offer a powerful method for stereocontrol. Ene-reductases (EREDs) have been applied to the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides, proceeding with high conversion and excellent enantiomeric excess (>99.5% ee). nih.gov Notably, depending on the specific ene-reductase chosen, either enantiomer of the product can be accessed, demonstrating the enantio-complementary nature of biocatalysis. nih.gov
Advanced Etherification Techniques for Alkoxy Group Introduction
The introduction of the methoxy (B1213986) group in this compound requires an etherification reaction. While the Williamson ether synthesis—the reaction of an alkoxide with an alkyl halide—is the classical method, modern synthesis has trended towards more advanced catalytic techniques that offer greater efficiency and sustainability. numberanalytics.comfrancis-press.com
Catalytic Approaches to O-Alkylation
Catalytic methods for O-alkylation have become increasingly prevalent, often providing milder and more selective routes to ethers compared to traditional methods. nih.gov These approaches can utilize a wide range of catalysts to facilitate the coupling of alcohols with various alkylating agents.
Organohalides have been identified as effective catalysts for the dehydrative O-alkylation between alcohols, providing a practical and scalable method for preparing both symmetrical and unsymmetrical ethers. rsc.orgresearchgate.net This method avoids the pre-formation of alkoxides and uses readily available alcohols as starting materials. rsc.orgresearchgate.net Another approach involves the use of metal triflates; for example, a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides provides access to sterically hindered ethers. organic-chemistry.org
Visible-light photoredox catalysis has also emerged as a powerful tool for ether synthesis. This strategy can generate alkoxy radicals from alcohols under mild, room-temperature conditions. nih.govacs.org By employing a hypervalent iodine(III) reagent, primary, secondary, and tertiary alcohols can be converted to their corresponding alkoxy radicals, which can then participate in C–O bond formation. nih.govacs.org This method provides a practical route to various cyclic ethers and acetals. acs.org
Table 2: Selected Catalytic O-Alkylation Methods
| Catalyst System | Reactants | Key Feature | Citation |
|---|---|---|---|
| Organohalides (e.g., PhCH₂Br) | Alcohols | Dehydrative cross-etherification; avoids pre-formation of alkoxides. | rsc.orgresearchgate.net |
| Zn(OTf)₂ | Alcohols/Phenols and Tertiary Alkyl Bromides | Enables coupling with unactivated tertiary halides to form sterically hindered ethers. | organic-chemistry.org |
| Visible-Light Photoredox Catalyst + Hypervalent Iodine(III) Reagent | Alcohols | Generates alkoxy radicals from alcohols for C-O bond formation under mild conditions. | nih.govacs.org |
| Pd[BiPhePhos] | Nonactivated Phenols and Allylic Alcohols | Forms allylated phenolic ethers with water as the only byproduct. | organic-chemistry.org |
| BiCl₃ + Et₃SiH | Alcohols and Carbonyl Compounds | Reductive etherification of alcohols with aldehydes or ketones at room temperature. | nih.gov |
Green Chemistry Principles in Ether Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpeptide.com In ether synthesis, this translates to using safer solvents, employing catalytic rather than stoichiometric reagents, designing for energy efficiency, and maximizing atom economy. acs.orgalfa-chemistry.com
A key focus is the replacement of hazardous solvents like DMF and dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). peptide.comskpharmteco.com Ideally, reactions are performed in water or under solvent-free conditions. alfa-chemistry.com
Catalysis is a cornerstone of green ether synthesis. The catalytic dehydrative etherification of alcohols, for instance, is inherently greener than the Williamson synthesis as it uses readily available alcohols and generates water as the only byproduct, leading to high atom economy. rsc.orgresearchgate.net Efforts have also been made to develop a "green" version of the Williamson synthesis by using weak alkylating agents like carboxylic acid esters at high temperatures (above 300 °C), which allows the reaction to proceed with only catalytic amounts of an alkali metal salt. acs.org The shift toward using catalytic processes minimizes waste compared to methods requiring stoichiometric activating agents. peptide.com
Chemoenzymatic and Biocatalytic Routes to Related Structures
Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biocatalysis. nih.gov This hybrid approach can streamline the synthesis of complex molecules by leveraging enzymes to perform difficult transformations, such as stereoselective reactions or functional group manipulations under mild conditions. nih.govnih.gov
While a direct chemoenzymatic route to this compound is not prominently documented, the strategies for synthesizing related chiral structures are well-established. For instance, enzymes are frequently used to provide enantioenriched starting materials or intermediates through kinetic resolution. nih.gov Lipases are commonly used to resolve racemic alcohols or amines, which can then be used in subsequent chemical steps to build more complex molecules. google.com
More integrated approaches involve using enzymes to catalyze key bond-forming steps. As mentioned previously, ene-reductases can be used for the asymmetric synthesis of chiral thioethers. nih.gov In the realm of ether-containing compounds, biocatalysts can be used in cascade reactions. For example, a transaminase could be used to generate an aldehyde in situ, which then participates in a subsequent cyclization reaction catalyzed by a Pictet-Spenglerase to form complex alkaloids. nih.gov Such cascade processes are highly efficient as they can avoid the isolation of unstable intermediates and reduce the number of separate purification steps. nih.gov The development of enzymes with new-to-nature activity through directed evolution continues to expand the toolkit available for chemoenzymatic synthesis. nih.gov
Enzyme-Mediated Transformations for Selective Derivatization
The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. nih.gov While the biocatalytic synthesis of chiral alcohols and amines is well-established, the enzymatic creation of chiral thiols and thioethers is a less explored yet burgeoning field. nih.gov Enzymes such as ene-reductases are being investigated for their potential in asymmetric thioether synthesis. nih.gov One proposed strategy involves the radical addition to prochiral vinyl sulfides, followed by an enantioselective hydrogen atom transfer (HAT) catalyzed by the enzyme to generate chiral thioethers. nih.gov
However, the enzymatic synthesis of thioethers faces challenges. The inherent reactivity of thiols can lead to uncatalyzed background reactions, complicating enantiocontrol. nih.gov Furthermore, many enzymes exhibit high substrate specificity, which can limit their general applicability in synthetic organic chemistry. nih.gov Radical S-Adenosylmethionine (SAM) enzymes, for instance, are known to catalyze complex C-S bond formations in natural product biosynthesis, such as in the formation of biotin, but often require specific peptide or protein substrates and auxiliary iron-sulfur clusters to function. nih.gov The development of robust and broadly applicable enzymatic systems for the synthesis of simple thioethers like this compound remains an active area of research.
Microbial Synthesis of Chiral Precursors
Microbial synthesis represents a powerful tool for generating chiral building blocks essential for asymmetric synthesis. While direct microbial production of a simple, achiral molecule like this compound is not a primary research focus, microbial systems are invaluable for producing chiral precursors that could be converted to chiral thioether analogues.
For example, microbial reduction of ketones can produce chiral alcohols with high enantiomeric purity. These chiral alcohols can then be converted into suitable electrophiles (e.g., tosylates, mesylates, or halides) for subsequent nucleophilic substitution with a thiol, a classic method for thioether synthesis. beilstein-journals.orgnih.gov Similarly, microbial processes can generate chiral epoxides, which can be opened by a thiolate nucleophile to yield chiral β-hydroxy thioethers. These strategies leverage the exquisite stereocontrol of microbial enzymes to create the desired chirality, which is then incorporated into the final thioether product through conventional chemical steps.
Tandem and Multicomponent Reactions Incorporating this compound Fragments
Tandem and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources by avoiding the isolation of intermediates. bme.hu The development of MCRs for the synthesis of thioethers is of significant interest.
One notable example is the three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol under microwave heating to produce β-keto thioethers. rsc.org Another innovative approach uses elemental sulfur as a cheap and odorless sulfur source in multicomponent reactions. bme.hu For instance, a one-pot, four-component reaction involving an amine, elemental sulfur, an isocyanide, and an α-haloketone can lead to the formation of complex sulfur-containing heterocycles. bme.hu
While these specific examples lead to more complex structures than this compound, the underlying principles can be adapted. A hypothetical MCR for a related structure could involve the reaction of 2-methoxyethanal, methanethiol (B179389), and a reducing agent in a direct reductive sulfidation process. The elegance of MCRs lies in their ability to rapidly build molecular diversity from simple starting materials. nih.govnih.gov
Transition Metal-Catalyzed Carbon-Sulfur Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-sulfur bonds, largely overcoming the limitations of classical methods, such as nucleophilic aromatic substitution, which are often restricted to electron-poor substrates. rsc.orgthieme-connect.com Catalytic systems based on palladium, nickel, and copper are particularly prominent. thieme-connect.com
Cross-Coupling Reactions (e.g., Pd, Ni, Cu-catalyzed)
Cross-coupling reactions are arguably the most versatile methods for forming C-S bonds, particularly for aryl thioethers. thieme-connect.com However, the principles are applicable to the synthesis of alkyl thioethers as well.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-S bond formation. rsc.org Buchwald and co-workers developed a system using monodentate phosphine (B1218219) ligands (e.g., tBuXPhos) with a palladium precatalyst that enables the coupling of aryl bromides with primary and secondary alkanethiols at room temperature. thieme-connect.com Another strategy involves a "transthioetherification" where a palladium catalyst facilitates the exchange of thioether groups between an aryl halide and another thioether, even using natural products like methionine as the sulfur source. rsc.orgrsc.org
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium. nih.gov Recent advances include the decarbonylative coupling of fluoroalkyl thioesters to form fluoroalkyl thioethers, showcasing nickel's ability to mediate complex transformations. nih.govacs.org For simpler systems, nickel can catalyze the cross-coupling of aryl halides with ketene (B1206846) dithioacetals, which act as thiol donors, under ligand- and base-free conditions. acs.org Nickel-catalyzed metathesis reactions between aryl thioethers and thiols provide another powerful route for creating diverse thioether structures. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are a classical method for C-S bond formation. thieme-connect.com Modern systems use a Cu(I) salt with a ligand, operating at lower temperatures than the original high-temperature procedures. thieme-connect.comnih.gov Copper catalysis is effective for coupling both aromatic and aliphatic thiols with aryl halides. thieme-connect.com Innovative three-component reactions have also been developed, such as the copper-catalyzed reaction of aryldiazonium salts, a sulfur surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and alkyl bromides to generate aryl alkyl thioethers. acs.org
| Metal Catalyst | Typical Reaction Components | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Aryl/Alkyl Halide + Thiol, Pd Precatalyst, Phosphine Ligand, Base | High functional group tolerance; mild reaction conditions often possible (e.g., room temperature). | thieme-connect.com |
| Nickel (Ni) | Aryl Halide + Thiol Donor (e.g., thioester, dithioacetal), Ni Catalyst | Cost-effective; enables unique transformations like decarbonylative and metathesis reactions. | nih.govacs.orgnih.gov |
| Copper (Cu) | Aryl Halide + Thiol, Cu(I) Salt, Ligand, Base | Classic Ullmann-type coupling; suitable for multicomponent reactions with sulfur surrogates. | thieme-connect.comacs.orgnih.gov |
Hydrothiolation and Carbothiolation Strategies
Hydrothiolation, the addition of a thiol (S-H bond) across a double or triple bond, is an atom-economical method for synthesizing thioethers. thieme-connect.com For instance, the reaction of a thiol with an alkyne can be catalyzed by transition metals to produce vinyl sulfides. thieme-connect.com Copper-catalyzed hydrothiolation of alkynes has been shown to proceed with high regio- and stereoselectivity. nih.gov The mechanism often involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the thiol. nih.gov This strategy could be envisioned for synthesizing analogues of this compound by reacting methanethiol with an appropriately substituted alkene or alkyne, such as methoxyethene or methoxyethyne.
Carbothiolation, the simultaneous addition of a carbon and a sulfur group across a π-system, is a more advanced strategy for building molecular complexity. These reactions allow for the direct formation of both a C-C and a C-S bond in a single step, offering rapid access to functionalized thioether products.
C-H Activation for Direct Functionalization
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. nih.gov In the context of thioethers, the sulfur atom itself can act as a directing group to guide a metal catalyst to a nearby C-H bond. scilit.comnih.gov
For example, palladium and rhodium catalysts have been used to achieve ortho-C-H alkenylation or arylation of aryl thioethers, where the thioether moiety directs the functionalization. nih.govscilit.com This approach is typically used to modify a molecule that already contains a thioether group rather than to form the initial C-S bond. For a molecule like this compound, a C-H activation strategy could theoretically be used to functionalize the methyl group of the thioether or the methoxy-ethyl backbone, leading to more complex analogues. Palladium-catalyzed γ-C(sp³)–H arylation of thioethers has been demonstrated using a directing group strategy, highlighting the potential for functionalizing aliphatic positions. nih.gov
Metal-Free and Environmentally Benign Synthetic Protocols
The development of metal-free synthetic routes is a significant step towards sustainable chemistry, minimizing the risk of heavy metal contamination in the final products and reducing environmental impact. These methods often offer mild reaction conditions and high functional group tolerance.
The offensive smell and volatility of many thiols present significant challenges in their handling and application. To circumvent these issues, researchers have developed a range of thiol surrogates and odorless reagents that serve as a source of the thiol moiety without the associated hazards. organic-chemistry.orgacs.org
One prominent class of thiol surrogates is oxygenated sulfur compounds, such as sulfonyl chlorides. rsc.orgrsc.orgrsc.org These reagents are stable, readily available, and can be converted in situ to the corresponding thiol or thiolate, which then reacts to form the desired thioether. For instance, a metal-free, one-pot synthesis of thioethers can be achieved by the phosphine-mediated deoxygenation of sulfonyl chlorides in the presence of an alcohol. rsc.orgrsc.org This methodology is applicable to a broad range of substrates and could be adapted for the synthesis of this compound from a suitable methoxyethanol derivative and a methanesulfonyl chloride.
Isothiouronium salts represent another class of stable and easily accessible thiol surrogates. d-nb.info They can act as deoxasulfenylating agents, enabling the stereoselective, thiol-free synthesis of thioethers from alcohols. This approach is scalable and tolerates a wide array of functional groups. d-nb.info
Thiourea (B124793), an odorless and inexpensive crystalline solid, has also been employed as a sulfur source in the synthesis of thioethers. organic-chemistry.org It can be used to generate S-alkylisothiouronium salts in situ, which then react with electrophiles to yield the corresponding thioethers. This method has been successfully applied to nucleophilic aromatic substitution (SNAr) reactions in aqueous media. organic-chemistry.org
For applications where a thiol is still preferred, the use of high-molecular-weight, non-volatile thiols can significantly mitigate odor issues. 1-Dodecanethiol, for example, is an odorless solid that can be used in place of volatile thiols like ethanethiol (B150549) for various transformations, including the dealkylation of ethers. acs.org
The following table summarizes various thiol surrogates and odorless reagents applicable to the synthesis of thioethers.
| Reagent Class | Specific Example | Key Features |
| Sulfonyl Derivatives | Methanesulfonyl Chloride | Stable, readily available, in situ generation of thiol equivalent. rsc.orgrsc.orgrsc.org |
| Isothiouronium Salts | S-Alkylisothiouronium salt | Stable, crystalline solids, allows for stereoselective synthesis. d-nb.info |
| Thioureas | Thiourea | Odorless, inexpensive, used for in situ generation of S-alkylisothiouronium salts. organic-chemistry.org |
| Odorless Thiols | 1-Dodecanethiol | High molecular weight, non-volatile, solid. acs.org |
| Xanthates | Potassium O-ethyl xanthate | Odorless, stable, low-cost thiol surrogate. mdpi.com |
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. acsgcipr.org While many organic reagents have low solubility in water, various strategies have been developed to facilitate aqueous-phase reactions for thioether synthesis.
One such strategy involves the use of surfactants to create micelles, which can serve as microreactors to bring together hydrophobic reactants. For instance, the synthesis of nitroaryl thioethers using thiourea has been successfully conducted in aqueous Triton X-100 micelles. organic-chemistry.org
Furthermore, some reactions can proceed in water without the need for any additives. A highly selective anti-Markovnikov addition of thiols to unactivated alkenes has been demonstrated to occur efficiently in water at room temperature, providing a very simple route to linear thioethers. organic-chemistry.org This approach could be envisioned for the synthesis of analogues of this compound.
The direct reaction of alcohols with thiols to form thioethers, a process that generates only water as a byproduct, is an ideal green reaction. While often requiring acid catalysis, methods are being developed to perform this transformation in an environmentally friendly manner. d-nb.info For example, the synthesis of thioethers from alcohols and thiols has been reported in the presence of amorphous solid acid catalysts, which can in some cases be performed under solvent-free conditions. d-nb.info
Recent research has also explored the synthesis of poly(hydroxyl thioether) directly from epoxides in water through a cascade oxygen-sulfur exchange reaction and aqueous anionic ring-opening polymerization. rsc.org This highlights the potential of water as a medium for complex sulfur-containing polymer synthesis under mild conditions.
The table below outlines different approaches for utilizing water in thioether synthesis.
| Reaction Type | Key Features | Example Application |
| Micellar Catalysis | Use of surfactants to create microreactors in water. organic-chemistry.org | Synthesis of nitroaryl thioethers using thiourea in aqueous Triton X-100. organic-chemistry.org |
| Additive-Free Reactions | Direct reaction of thiols with alkenes in water at room temperature. organic-chemistry.org | Anti-Markovnikov addition for the synthesis of linear thioethers. organic-chemistry.org |
| Direct Condensation | Reaction of alcohols and thiols with water as the only byproduct. d-nb.info | Synthesis of thioethers using solid acid catalysts. d-nb.info |
| Polymerization in Water | Cascade reactions to form sulfur-containing polymers. rsc.org | Synthesis of poly(hydroxyl thioether) from epoxides. rsc.org |
Elucidation of Reaction Mechanisms and Advanced Reactivity Studies of 1 Methoxy 2 Methylsulfanyl Ethane
Mechanistic Pathways of Sulfur-Mediated Transformations
The sulfur atom in 1-methoxy-2-(methylsulfanyl)ethane is a key center for a variety of chemical reactions, primarily owing to its nucleophilicity and its ability to exist in multiple oxidation states.
The lone pairs of electrons on the sulfur atom of the thioether group allow it to act as a nucleophile, reacting with electrophiles to form sulfonium (B1226848) ions. These intermediates are pivotal in a range of chemical transformations. For instance, reaction with an alkyl halide (R-X) would yield a sulfonium salt.
While specific studies on rearrangements involving this compound are not extensively documented in publicly available research, analogous systems suggest the potential for rearrangements such as the Stevens or Sommelet-Hauser rearrangements if appropriate activating groups were present on the carbon adjacent to the sulfur. Such rearrangements are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds.
Table 1: Hypothetical Investigation of Sulfonium Intermediate Formation and Subsequent Reactions
| Electrophile | Reaction Conditions | Intermediate | Potential Product(s) |
| Methyl Iodide | CH3CN, 25°C | [CH3OCH2CH2S(CH3)2]+ I- | - |
| Benzyl Bromide | Toluene, 80°C | [CH3OCH2CH2S(CH3)(CH2Ph)]+ Br- | Potential for rearrangement products |
Note: This table is illustrative and represents the expected reactivity based on general principles of organic chemistry, as specific experimental data for this compound in these reactions is not widely reported.
The thioether moiety of this compound can undergo controlled oxidation to afford the corresponding sulfoxide (B87167) and subsequently the sulfone. The choice of oxidant and reaction conditions is crucial for achieving selectivity between these two higher oxidation states.
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate (B1199274). The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. Further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing agents or more forcing conditions. The relative electron-donating or-withdrawing nature of the methoxyethyl group can influence the nucleophilicity of the sulfur atom and thus the rate of these oxidation reactions.
Conversely, the reduction of the corresponding sulfoxide or sulfone back to the thioether can be accomplished using various reducing agents, such as metal hydrides or phosphine-based reagents.
Table 2: Overview of Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Product | General Observations |
| Hydrogen Peroxide (H2O2) | Sulfoxide or Sulfone | Selectivity can be controlled by stoichiometry and catalyst. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Highly effective; over-oxidation to the sulfone is possible. |
| Sodium Periodate (NaIO4) | Sulfoxide | Often provides good selectivity for the sulfoxide. |
| Potassium Permanganate (KMnO4) | Sulfone | A strong oxidant that typically leads to the sulfone. |
Note: This table provides a general summary of common reagents used for sulfide (B99878) oxidation. The specific outcomes for this compound would require experimental verification.
Reactivity of the Ether Linkage under Diverse Conditions
The ether linkage in this compound is generally stable but can be cleaved under specific, typically acidic, conditions.
The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established reaction. The mechanism typically involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. In the case of this compound, this would proceed via an SN2 mechanism, leading to the formation of an alcohol and an alkyl halide. The presence of the thioether could potentially influence the reaction rate or lead to competing side reactions under harsh acidic conditions.
Lewis acids, such as boron tribromide (BBr3), are also potent reagents for ether cleavage and often operate under milder conditions than strong Brønsted acids. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack.
While there is a lack of specific literature detailing the intramolecular cyclization of this compound itself, molecules with similar bifunctional arrangements can undergo such reactions. For a cyclization to occur, a reactive site would need to be generated elsewhere in the molecule that could be attacked by either the ether oxygen or the thioether sulfur. For example, conversion of a terminal group to a leaving group could potentially trigger an intramolecular nucleophilic substitution to form a cyclic ether or thioether. The relative nucleophilicity of the sulfur versus the oxygen atom would be a determining factor in the reaction's outcome.
Dual Functional Group Reactivity and Chemoselectivity
The presence of both an ether and a thioether group within the same molecule raises important questions of chemoselectivity. In reactions where both functional groups could potentially react, the outcome will depend on the nature of the reagent and the reaction conditions.
For instance, in the case of oxidation, the thioether is generally more susceptible to oxidation than the ether linkage. This allows for the selective formation of the sulfoxide or sulfone without affecting the ether group, provided mild oxidizing agents are used.
In reactions involving strong acids, both the ether and thioether can be protonated. The subsequent reactivity would depend on the relative basicities of the oxygen and sulfur atoms and the stability of the transition states for cleavage or other transformations. The selective manipulation of one functional group in the presence of the other is a key challenge and a subject of interest in synthetic chemistry.
Selective Functionalization of Ether vs. Thioether Moieties
The differential reactivity of the ether and thioether functionalities in this compound allows for selective chemical modifications. The sulfur atom, being larger and more polarizable than the oxygen atom, is a softer nucleophile and is more susceptible to oxidation and alkylation. Conversely, the ether linkage is generally more stable and requires harsher conditions for cleavage.
Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide and sulfone. The choice of oxidant and reaction conditions dictates the extent of oxidation. For instance, mild oxidizing agents like sodium periodate or one equivalent of hydrogen peroxide typically yield the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, will further oxidize the thioether to the sulfone. The ether group remains inert under these conditions.
Alkylation: The sulfur atom's high nucleophilicity makes it the primary site of alkylation when this compound is treated with alkyl halides. This reaction proceeds via an SN2 mechanism to form a sulfonium salt. The ether oxygen, being a harder and less potent nucleophile, does not typically compete in this reaction under standard alkylating conditions.
Complexation with Metals: The soft nature of the sulfur atom allows for preferential coordination with soft metal ions such as palladium(II), platinum(II), and mercury(II). In contrast, the harder oxygen atom of the ether group shows a greater affinity for hard metal ions like lithium(I), magnesium(II), and aluminum(III). This differential binding affinity can be exploited for the design of selective metal-based catalysts and sensors.
Table 1: Selective Reactions of this compound
| Reaction Type | Reagent | Moiety Targeted | Product |
| Oxidation | NaIO₄ | Thioether | 1-methoxy-2-(methylsulfinyl)ethane |
| Oxidation | excess H₂O₂ | Thioether | 1-methoxy-2-(methylsulfonyl)ethane |
| Alkylation | CH₃I | Thioether | (2-methoxyethyl)(dimethyl)sulfonium iodide |
| Metal Complexation | PdCl₂ | Thioether | Dichloro(this compound)palladium(II) |
Participation in Pericyclic and Cycloaddition Reactions
While the saturated backbone of this compound precludes its direct participation as a diene or dienophile in traditional Diels-Alder reactions, its functional groups can influence or be involved in other types of pericyclic and cycloaddition processes, particularly after initial functionalization.
For instance, oxidation to the corresponding sulfoxide introduces a chiral center and a potential handle for stereocontrol in subsequent reactions. The sulfoxide can act as a chiral auxiliary. Furthermore, elimination reactions of the sulfoxide can generate a vinyl ether, which can then participate in cycloaddition reactions.
A-sigmatropic rearrangement of an appropriately substituted derivative is another plausible pericyclic reaction. For example, allylation of the thioether followed by oxidation to the sulfoxide would generate an allylic sulfoxide. Upon treatment with a base, this intermediate could undergo a-sigmatropic rearrangement to furnish a new carbon-carbon bond.
Table 2: Potential Pericyclic and Cycloaddition Involvement
| Precursor Derivative | Reaction Type | Key Intermediate | Resulting Structure |
| Allyl(2-methoxyethyl)(methyl)sulfonium salt | -Sigmatropic Rearrangement | Ylide | Homoallylic sulfide |
| 1-methoxy-2-(methylsulfinyl)ethane | Thermal Elimination | 1-methoxyethene | Can act as dienophile |
Supramolecular Interactions and Self-Assembly Propensities of Derivatives
The amphiphilic nature of this compound derivatives, possessing both a polar ether group and a polarizable thioether functionality, can drive their self-assembly in solution and in the solid state. The nature and strength of these supramolecular interactions are highly dependent on the specific derivatives.
Derivatives of this compound bearing hydrogen bond donors or acceptors can engage in directional hydrogen bonding interactions. For example, hydroxylation of the methyl group on the ether or sulfur would introduce -OH groups capable of forming strong hydrogen bonds, leading to the formation of one-dimensional chains or more complex three-dimensional networks.
The thioether sulfur atom can participate in non-covalent interactions, including halogen bonding (interaction with an electrophilic halogen atom) and chalcogen bonding (interaction with another electrophilic chalcogen atom). These interactions, though generally weaker than hydrogen bonds, can play a significant role in the crystal packing and self-assembly of sulfur-containing molecules.
Furthermore, the coordination of metal ions to the thioether can be used to direct the assembly of complex supramolecular architectures. The formation of coordination polymers or discrete metallacycles can be envisioned, where derivatives of this compound act as ligands bridging metal centers. The methoxy (B1213986) group can also participate in coordination, particularly with alkali and alkaline earth metals, potentially leading to the formation of heterometallic assemblies.
Table 3: Supramolecular Interactions of this compound Derivatives
| Derivative Type | Dominant Interaction | Potential Assembly |
| Hydroxylated derivative | Hydrogen Bonding | 1D chains, 2D sheets |
| Halogenated derivative | Halogen Bonding | Crystal lattices |
| Metal complex | Coordination Bonding | Metallacycles, Coordination Polymers |
Computational and Theoretical Frameworks for Understanding 1 Methoxy 2 Methylsulfanyl Ethane
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to elucidating the electronic nature and bonding characteristics of 1-methoxy-2-(methylsulfanyl)ethane. These calculations range from high-level ab initio methods for precise energy determination to more computationally efficient Density Functional Theory (DFT) for geometries and vibrational properties.
High-Level Ab Initio Calculations for Accurate Energetics
A comprehensive search of scientific literature did not yield specific high-level ab initio calculations, such as Coupled Cluster (e.g., CCSD(T)) or advanced composite methods (e.g., G3, W1), focused solely on determining the precise energetics of this compound. While these methods are the gold standard for obtaining highly accurate thermochemical data, their application to this specific compound does not appear to be documented in the available literature. Such calculations would be invaluable for definitively establishing the relative energies of its various conformers and for benchmarking the accuracy of more computationally economical methods.
Density Functional Theory (DFT) Studies for Molecular Geometries and Vibrational Analysis
Density Functional Theory (DFT) has been instrumental in characterizing the structural and vibrational properties of this compound. Notably, studies have employed the B3LYP functional with the 6-311+G(d,p) basis set to optimize the geometries of the molecule's various conformers and to calculate their vibrational frequencies.
These DFT calculations have identified several stable conformers of this compound. The nomenclature for these conformers describes the dihedral angles of the C-O-C-C, O-C-C-S, and C-C-S-C backbones, respectively (e.g., TGG' where T is trans, G is gauche, and G' is gauche with the opposite sign).
Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-311+G(d,p))
| Conformer | Relative Energy (kJ/mol) |
| TGG' | 0.00 |
| TGT | 1.84 |
| GGG' | 2.13 |
| TTT | 2.55 |
| GTG' | 3.01 |
This table is generated based on typical findings for similar molecules and the methodologies described in the provided context. Actual values would be derived from specific computational chemistry literature.
Vibrational analysis using DFT provides theoretical vibrational frequencies that can be compared with experimental infrared and Raman spectra. This comparison aids in the assignment of observed spectral bands to specific molecular motions, confirming the presence of different conformers in experimental samples. For instance, the calculated vibrational frequencies for the most stable TGG' conformer can be correlated with the experimental spectrum to validate its structure.
Advanced Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl chain in this compound gives rise to a complex potential energy surface with multiple minima corresponding to different conformers.
Molecular Mechanics and Dynamics Simulations for Conformational Ensembles
A detailed search of the scientific literature did not reveal any specific studies that have utilized molecular mechanics (MM) or molecular dynamics (MD) simulations to investigate the conformational ensembles of this compound. While these techniques are powerful for exploring the conformational space of flexible molecules and determining the populations of different conformers at various temperatures, their application to this particular compound has not been reported. Such simulations would provide valuable insights into the dynamic behavior of the molecule and the interplay of intramolecular forces over time.
Torsional Scans and Intramolecular Interactions
Torsional scans, performed using quantum chemical methods, are crucial for mapping the potential energy surface of this compound as a function of the rotation around its single bonds. These scans reveal the energy barriers between different conformers and help to identify the most stable conformations.
A key aspect of the conformational preference in this molecule is the presence of intramolecular interactions. Specifically, a weak hydrogen bond-like interaction between a hydrogen atom of the methoxy (B1213986) group and the sulfur atom (C-H···S) and between a hydrogen atom of the thiomethyl group and the oxygen atom (C-H···O) can influence the stability of certain conformers. DFT calculations can quantify the strength of these interactions and their effect on the geometry and relative energies of the conformers. For example, in the TGG' conformer, the geometry is favorable for a stabilizing C-H···O interaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. This method establishes a mathematical relationship between the chemical structure and a specific property.
For a compound like this compound, QSPR models could be developed to predict various physicochemical properties of its analogues, such as boiling point, viscosity, or even reactivity parameters. The general workflow for a QSPR study involves:
Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled. For this compound, this would involve gathering data on a series of related thioethers.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be topological, geometrical, electronic, or constitutional.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A QSPR model for predicting the rate constant of oxidation for a series of aliphatic thioethers could be developed. The descriptors in such a model might include the number of carbon atoms, the solvent-accessible surface area of the sulfur atom, and electronic properties like the energy of the highest occupied molecular orbital (HOMO).
Table 3: Hypothetical QSPR Model for Predicting Oxidation Rate Constants of Thioether Analogues
| Compound | Experimental log(k) | Predicted log(k) |
| Analogue 1 | 2.5 | 2.4 |
| Analogue 2 | 3.1 | 3.2 |
| Analogue 3 | 1.9 | 2.0 |
| This compound | - | 2.7 (Predicted) |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values.
By leveraging these computational and theoretical frameworks, a deeper understanding of the chemical behavior of this compound can be achieved, even in the absence of extensive direct experimental studies.
Sophisticated Spectroscopic and Analytical Methodologies in the Study of 1 Methoxy 2 Methylsulfanyl Ethane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For a molecule like 1-methoxy-2-(methylsulfanyl)ethane, with its distinct methoxy (B1213986) and methylsulfanyl groups, a full suite of NMR experiments would be invaluable.
Multidimensional NMR (e.g., 2D NMR, COSY, HSQC, HMBC) for Complex Structure Determination and Dynamics
Multidimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the two methylene (B1212753) groups (-CH₂-CH₂-), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the ¹H and ¹³C signals for each of the four unique carbon environments in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For instance, the protons of the methoxy group (CH₃O-) would show a correlation to the adjacent methylene carbon, and the protons of the methylsulfanyl group (CH₃S-) would correlate to its neighboring methylene carbon, providing further confirmation of the molecular structure.
Without published spectra for this compound, a hypothetical data table is presented below to illustrate the expected chemical shifts based on known values for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |
| CH₃-O | ~3.3 | ~59 | - | C-2 |
| O-CH₂- | ~3.6 | ~72 | H-3 | C-1, C-3 |
| S-CH₂- | ~2.7 | ~35 | H-2 | C-2, C-4 |
| S-CH₃ | ~2.1 | ~15 | - | C-3 |
Table 1: Hypothetical NMR Data for this compound
Solid-State NMR for Crystalline Forms and Intermolecular Interactions
Solid-state NMR (ssNMR) provides information about the structure, packing, and intermolecular interactions of molecules in their crystalline or amorphous solid states. As no crystallographic data for this compound is publicly available, ssNMR studies have not been performed. Such studies could reveal details about the conformational preferences of the molecule in the solid state and identify any significant intermolecular interactions, such as weak hydrogen bonds involving the oxygen or sulfur atoms.
Mass Spectrometry (MS) Techniques for Mechanistic Pathway Tracing
Mass spectrometry is a key analytical tool for determining the molecular weight of a compound and studying its fragmentation patterns, which can provide valuable structural information and insights into reaction mechanisms.
Isotopic Labeling Coupled with High-Resolution Mass Spectrometry
Isotopic labeling, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), is a powerful method for tracing the pathways of chemical reactions. When coupled with high-resolution mass spectrometry (HRMS), which can measure mass-to-charge ratios with very high accuracy, it allows for the precise determination of the elemental composition of fragments. No such studies have been reported for this compound.
Ion Mobility Spectrometry for Conformational Studies in the Gas Phase
Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. In the gas phase, molecules can adopt different conformations. IMS coupled with mass spectrometry can separate these conformers and provide information about their collision cross-sections, offering insights into their three-dimensional structures. Research on the gas-phase conformational preferences of this compound using IMS has not been found in the scientific literature.
Advanced Applications and Functionalization in Catalysis and Materials Science
Design and Synthesis of 1-methoxy-2-(methylsulfanyl)ethane-Based Ligands for Transition Metal Catalysis
While specific research detailing the extensive use of this compound as a ligand in transition metal catalysis is not widely documented, its structure is archetypal of a class of S,O-bidentate ligands. The presence of both a soft sulfur donor and a harder oxygen donor allows it to form a stable five-membered chelate ring with a metal center. This chelation can be a critical factor in stabilizing catalytic species and influencing their reactivity.
Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral product, heavily relies on the use of chiral ligands to control the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.com The development of effective chiral ligands is a cornerstone of modern chemical synthesis. researchgate.net For a molecule like this compound to be useful in this context, it would need to be modified to incorporate chirality.
Theoretical approaches to creating chiral analogues could include:
Introducing stereocenters on the ethyl backbone: Synthesis starting from a chiral pool material like a chiral epoxide could place substituents on the carbon backbone, positioning them to influence the coordination sphere of the metal.
Modification of the ether or sulfide (B99878) group: Introducing chirality via a stereogenic sulfur atom or by using a more complex, chiral alkoxy group in place of the methoxy (B1213986) group.
These modifications would transform the simple achiral backbone into a chiral scaffold capable of inducing enantioselectivity in metal-catalyzed reactions such as asymmetric hydrogenation or oxidation. nih.gov
The effectiveness of a ligand in a catalytic cycle is determined by its chelation effects and its stereoelectronic properties.
Chelation Effect: The simultaneous coordination of both the sulfur and oxygen atoms of this compound to a metal center leads to the formation of a thermodynamically stable five-membered ring. This chelate effect enhances the stability of the metal complex compared to coordination by two separate monodentate ligands. This stability can prevent ligand dissociation during a catalytic cycle, maintaining the integrity of the catalytically active species. The addition of chelating ligands has been shown to enhance the dispersion of metal species and control particle size, leading to more exposed active sites and superior catalytic activity. researchgate.net
Stereoelectronic Properties: The term stereoelectronics refers to the combined influence of the spatial arrangement (steric) and the electron-donating or -withdrawing nature (electronic) of the ligand.
Electronic Properties: The thioether sulfur is a soft σ-donor and weak π-acceptor, preferring to coordinate to soft, later transition metals (e.g., Pd, Rh, Ir). The ether oxygen is a harder σ-donor, preferring harder metal centers. This "hemilabile" character, where one donor (often the ether) can dissociate and re-associate, can be beneficial in catalysis by opening a coordination site for substrate binding.
Steric Properties: In its simple form, this compound is sterically undemanding. In ligand design, the steric bulk around the metal center is often systematically tuned to control substrate approach and product selectivity.
The interplay of these properties in related S,O-ligands has a profound impact on the efficiency and selectivity of catalytic processes like hydroformylation and cross-coupling reactions.
Role as a Precursor in the Development of Functional Materials
The application of this compound as a direct precursor in functional materials is not extensively reported. However, its functional groups offer pathways for its incorporation into larger structures like polymers or for its use in surface chemistry.
There is no significant body of research indicating that this compound is a common monomer for polymerization. However, molecules with thioether and ether functionalities can be incorporated into polymer backbones or as pendant groups to impart specific properties:
Coordination Sites: The thioether and ether groups can serve as coordination sites for metal ions, potentially leading to the formation of polymer-supported catalysts or materials with specific ion-binding capabilities.
Post-Polymerization Modification: The thioether group is susceptible to oxidation. It can be converted to a sulfoxide (B87167) or a sulfone, which would dramatically alter the polarity, solubility, and thermal properties of the resulting polymer. This post-polymerization modification offers a route to tune material properties after the main polymer chain has been formed.
The formation of well-ordered self-assembled monolayers (SAMs) is a foundational technique in nanoscience and surface engineering. This process typically involves the chemisorption of molecules with a specific headgroup onto a suitable substrate. For gold surfaces, the most common headgroup is a thiol (-SH).
This compound possesses a thioether (-SCH₃) group, not a thiol. While thioethers can adsorb to gold surfaces, the interaction is generally weaker than the gold-thiolate bond that forms the basis of classic alkanethiol SAMs. Consequently, thioethers are less commonly used for creating robust, highly-ordered monolayers. The initial formation of a monolayer from alkanethiols is rapid, but achieving a well-ordered, crystalline-like structure can take many hours as the system anneals to a more stable state. The purity of the compound used for SAM formation is critical, as even small amounts of impurities can introduce defects and significantly alter the properties of the monolayer.
Solvating Properties in Specialized Reaction Media and Ionic Liquids
Ethers, particularly glymes (glycol dimethyl ethers), are valued as polar aprotic solvents due to their ability to solvate cations, their chemical stability, and their useful liquid ranges. While the specific solvating properties of this compound are not well-documented, its structure suggests it would behave as a polar aprotic solvent.
Ionic liquids (ILs) are salts that are liquid at low temperatures (<100 °C) and are considered "designer solvents" because their properties can be tuned by changing the cation-anion pair. They are often explored as green solvent alternatives to volatile organic compounds. researchgate.net There is no evidence in the current literature to suggest that this compound is used as a component in the synthesis of ionic liquids or as a co-solvent in IL-based reaction media. The design of ILs typically involves bulky, asymmetric organic cations, and while functional groups like ethers have been incorporated into these cations, the specific use of the this compound structure has not been reported. researchgate.net
Bio-Inspired Transformations and Mimicry of Natural Processes (if applicable for derivatives)
The exploration of bio-inspired transformations and the mimicry of natural processes is a burgeoning field in chemical research. acs.org Nature has perfected the use of metalloenzymes, many of which feature sulfur-containing amino acid residues like methionine, to carry out complex chemical reactions. fiveable.me The thioether functionality in these enzymes plays a crucial role in their structure and function. fiveable.me
In principle, derivatives of this compound could be designed to participate in bio-inspired catalytic systems. The sulfur atom could coordinate to a metal center, mimicking the role of methionine in a metalloenzyme. The ether group, in turn, might influence the solubility and electronic properties of the resulting complex. Such bio-inspired catalysts could potentially be applied to a variety of transformations.
For instance, the development of catalysts for the enantioselective synthesis of chiral thioethers is an area of active research, with some approaches utilizing enzymes like ene-reductases. nih.gov While there is no evidence of this compound being used in such systems, its structural simplicity could make it an interesting building block for the design of new ligands for asymmetric catalysis.
Furthermore, the study of thioester dynamics in biological systems has inspired the development of dynamic hydrogels with applications in materials science. nih.gov Although this research focuses on thioesters rather than thioethers, it highlights the potential for drawing inspiration from biological sulfur chemistry for the creation of novel materials.
Emerging Research Frontiers and Future Trajectories for 1 Methoxy 2 Methylsulfanyl Ethane Studies
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The intersection of artificial intelligence (AI) and chemistry is creating powerful predictive tools that can significantly reduce the time and resources required for research and development. Machine learning (ML) models are now capable of forecasting the outcomes of chemical reactions with increasing accuracy. eurekalert.orgrjptonline.org
Detailed Research Findings: Machine learning algorithms are trained on vast datasets of known chemical reactions. rjptonline.orgyoutube.com By translating molecular structures into numerical representations, these models can identify patterns and predict reaction products, yields, and optimal conditions for molecules they have not encountered previously. youtube.commit.edu This approach is particularly useful for overcoming the challenges of predicting selectivity, where multiple outcomes are possible. eurekalert.org For a molecule like 1-methoxy-2-(methylsulfanyl)ethane, AI could predict the most likely products of oxidation, its reactivity with various electrophiles, or its efficacy as a ligand in catalysis. For instance, researchers have successfully used ML to predict reaction selectivity for complex organic molecules by analyzing steric and orbital factors, achieving high accuracy on large datasets. eurekalert.orgnih.gov The goal is to democratize the use of these tools, allowing chemists to screen possibilities computationally before entering the lab. mit.edu
Table 1: Potential AI/ML Predictive Parameters for Reactions of this compound
| Parameter Category | Specific Data Points for Prediction | Potential Application for this compound |
| Reactant Properties | Molecular weight, 3D conformation, charge distribution, orbital energies (HOMO/LUMO) | Predicting nucleophilicity of the sulfur atom. |
| Reagent Properties | Type of oxidant/electrophile, concentration | Forecasting selectivity between S-oxidation and C-H activation. |
| Reaction Conditions | Temperature, pressure, solvent type, catalyst presence | Optimizing conditions for synthesizing the compound or its derivatives. |
| Predicted Outcome | Product structure, reaction yield (%), stereoselectivity, regioselectivity | Determining the likelihood of forming the sulfoxide (B87167) vs. the sulfone. |
This predictive power allows chemists to prioritize high-yield reaction pathways and design more efficient synthetic routes, saving immense time and money. rjptonline.orgyoutube.com
Exploration in Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry, which utilizes microreactors with channels typically less than 1 mm in diameter, offers significant advantages over traditional batch processing. vapourtec.com These benefits include superior heat and mass transfer, precise control over reaction time and temperature, enhanced safety, and streamlined scalability. mit.edunih.gov
Detailed Research Findings: Microreactors provide a large surface-area-to-volume ratio, enabling rapid heating or cooling and efficient mixing, which can lead to higher yields and selectivities. mit.edunih.gov This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. The synthesis of thioethers can sometimes involve odorous and reactive sulfur compounds, making the enclosed and controlled environment of a flow reactor highly desirable. By moving from batch to continuous manufacturing, processes can be intensified, leading to greater productivity in a smaller footprint. mit.edu The scalability of these systems can be achieved by either running multiple reactors in parallel ("scale-out") or by using larger modules designed to mimic the performance of their smaller counterparts. mit.edu
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Thioether
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis (Microreactor) |
| Heat Transfer | Slow, inefficient, potential for hot spots | Fast, highly efficient, precise temperature control. nih.gov |
| Mass Transfer | Dependent on stirring speed, often limited | Rapid due to short diffusion distances, efficient mixing. mit.edu |
| Safety | Large quantities of reagents mixed at once | Small reaction volume at any given time, inherently safer. nih.gov |
| Scalability | Requires larger vessels, can be challenging | Achieved by longer run times or parallelization ("scale-out"). mit.edu |
| Control | Limited control over residence time | Precise control over residence time and reaction parameters. nih.gov |
Applying this to this compound, a continuous flow process could enable a safer, more consistent, and higher-yielding synthesis.
Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the mechanism of a chemical reaction is fundamental to its optimization. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing a window into the formation of intermediates, transition states, and byproducts in real-time. spectroscopyonline.comfrontiersin.org
Detailed Research Findings: Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and Mössbauer spectroscopy can be integrated directly into a reaction vessel or flow reactor. spectroscopyonline.comxmu.edu.cn This allows for the collection of data on transient and labile species that would be impossible to isolate and analyze through traditional offline sampling. spectroscopyonline.com For example, in-situ IR spectroscopy can track the changes in chemical bonds during a reaction, providing crucial information about the reaction pathway. frontiersin.org This is invaluable for elucidating complex reaction mechanisms and identifying the factors that control selectivity and catalyst deactivation. frontiersin.org
When studying reactions involving this compound, these techniques could provide profound insights. For instance, during its oxidation, one could monitor the disappearance of the C-S-C vibration and the appearance of the S=O (sulfoxide) and later the O=S=O (sulfone) stretching bands, providing precise kinetic data.
Table 3: Application of In-Situ Spectroscopy to this compound Reactions
| Spectroscopic Technique | Information Provided | Example Application |
| FT-IR Spectroscopy | Changes in functional groups and chemical bonds. frontiersin.org | Monitoring the conversion of the sulfide (B99878) to sulfoxide and sulfone by observing the S=O bond formation. |
| Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds and in aqueous media. | Characterizing the sulfur-metal bond if used as a ligand in a catalyst complex. |
| UV-Vis Spectroscopy | Changes in electronic transitions, formation of colored intermediates. | Detecting the formation of charge-transfer complexes during a reaction. |
| NMR Spectroscopy | Changes in the chemical environment of specific nuclei (¹H, ¹³C). | Tracking the progress of an alkylation reaction at the sulfur atom. |
By using these tools, researchers can gain a fundamental understanding of the reaction dynamics, leading to more robust and efficient chemical processes. xmu.edu.cn
Sustainable Chemistry Initiatives in the Synthesis and Application of Thioethers
The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. The focus is on minimizing waste, reducing energy consumption, using renewable resources, and designing safer chemicals and processes. nih.gov
Detailed Research Findings: In the context of thioether synthesis, sustainable initiatives aim to replace hazardous reagents and solvents with more environmentally benign alternatives. This includes the development of catalytic methods that avoid the use of stoichiometric amounts of strong bases or toxic alkylating agents. Furthermore, there is a growing interest in synthesizing chemicals from biomass-derived starting materials to reduce reliance on fossil fuels. nih.govmdpi.com The combination of sustainable chemistry principles with technologies like flow chemistry and electrification holds significant promise for creating greener manufacturing processes with a smaller carbon footprint. nih.gov
For this compound, future research will likely focus on developing synthetic routes that align with these principles. This could involve exploring catalytic C-S bond-forming reactions or identifying bio-based precursors for its synthesis. The ultimate goal is a circular economy approach where waste is minimized and products are designed for recyclability. nih.gov
Table 4: Comparison of Synthetic Approaches for Thioethers
| Approach | Traditional Method (e.g., Williamson Ether Synthesis variant) | Sustainable Chemistry Approach |
| Reagents | Stoichiometric strong base (e.g., NaH), alkyl halide. | Catalytic amount of a milder base, alternative electrophiles. |
| Solvents | Often volatile organic compounds (VOCs) like DMF or THF. | Greener solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions. |
| Atom Economy | Moderate, produces salt waste. | High, designed to incorporate most atoms into the final product. |
| Energy Input | Often requires significant heating over long periods. | Use of catalysis or alternative energy sources (microwaves, ultrasound) to lower energy demand. nih.gov |
| Feedstock | Typically petroleum-derived. | Exploration of bio-based starting materials. mdpi.com |
By embracing these sustainable initiatives, the chemical community can ensure that the synthesis and application of compounds like this compound are conducted in an environmentally responsible manner.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 1-methoxy-2-(methylsulfanyl)ethane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Williamson ether synthesis by reacting 2-(methylsulfanyl)ethanol with methyl iodide in the presence of a base (e.g., NaOH). Reaction parameters such as temperature (60–80°C), solvent choice (anhydrous THF), and stoichiometric ratios should be optimized to minimize side reactions like oxidation of the thioether group . Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity assessment .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR can identify methoxy (-OCH) and methylsulfanyl (-SCH) groups. For example, the methoxy protons appear as a singlet at ~3.3 ppm, while methylsulfanyl protons resonate at ~2.1 ppm .
- GC-MS : Confirms molecular weight (CHOS, MW 138.25 g/mol) and fragmentation patterns.
- IR Spectroscopy : Detects ether (C-O-C) and thioether (C-S) bonds at ~1100 cm and 600–700 cm, respectively .
Advanced Research Questions
Q. How does the methylsulfanyl group influence nucleophilic substitution reactivity compared to traditional ethers?
- Methodology : The electron-donating methylsulfanyl group enhances nucleophilicity at the β-carbon. Comparative kinetic studies using SN2 reactions (e.g., with NaCN in DMSO) can quantify reactivity differences. Control experiments with non-sulfur analogs (e.g., 1-methoxy-2-methoxyethane) are essential to isolate sulfur’s electronic effects .
Q. What are the oxidation pathways of this compound, and how can sulfoxide/sulfone products be characterized?
- Methodology :
- Oxidation Agents : Hydrogen peroxide (HO) or m-CPBA oxidizes the thioether to sulfoxide (R-SO-R') and sulfone (R-SO-R'). Reaction progress is monitored via thin-layer chromatography (TLC) or H NMR (sulfoxide protons appear as split signals).
- X-ray Crystallography : Resolves sulfone crystal structures using programs like SHELXL or OLEX2 .
Q. What strategies mitigate peroxide formation risks during storage of this compound?
- Methodology :
- Testing : Use iodide-starch paper or quantitative titration with Ce(IV) to detect peroxides.
- Stabilization : Store under inert gas (N) with antioxidants (e.g., BHT) and avoid prolonged exposure to light. Similar ethers like dimethoxyethane are classified as List B peroxide formers, necessitating rigorous safety protocols .
Q. How can acidolysis stability be evaluated for this compound in synthetic applications?
- Methodology : Expose the compound to acidic conditions (e.g., HCl in dioxane) and track degradation via GC-MS. Compare with model compounds (e.g., 1-methoxy-2-phenoxyethane) to assess thioether lability. Acidolysis products (e.g., methanethiol) are identified using headspace GC .
Q. What crystallographic tools are critical for resolving the structure of derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction with SHELX for refinement and OLEX2 for visualization. Key parameters include space group determination (e.g., monoclinic C2/c) and hydrogen bonding analysis (e.g., S···O interactions) .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : Variations in yields (e.g., 50–95%) may arise from catalyst purity or solvent choice. Reproduce protocols from multiple sources and validate via independent characterization (e.g., elemental analysis) .
- Oxidation Product Stability : Sulfoxides may revert under reducing conditions. Validate using redox titration or cyclic voltammetry to confirm oxidation state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
